molecular formula C9H11ClFNO B13316671 5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline

Cat. No.: B13316671
M. Wt: 203.64 g/mol
InChI Key: ZXGKKTKRYRAYBB-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C9H11ClFNO It is a halogenated aniline derivative, characterized by the presence of chlorine and fluorine atoms on the aromatic ring, along with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline typically involves the reaction of 5-chloro-4-fluoro-2-nitroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. The nitro group is then reduced to an amine group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted aniline derivatives with different functional groups.

Scientific Research Applications

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(propan-2-yloxy)aniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    4-Chloro-2-(propan-2-yloxy)aniline: Lacks the fluorine atom, affecting its chemical properties and reactivity.

    5-Chloro-2-(propan-2-yloxy)aniline: Lacks the fluorine atom, similar to the previous compound but with different substitution patterns.

Uniqueness

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

5-chloro-4-fluoro-2-propan-2-yloxyaniline

InChI

InChI=1S/C9H11ClFNO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,12H2,1-2H3

InChI Key

ZXGKKTKRYRAYBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1N)Cl)F

Origin of Product

United States

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